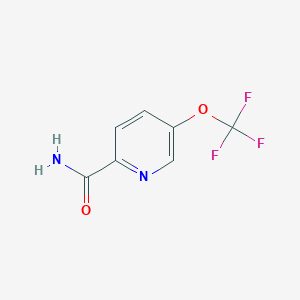
n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is a heterocyclic compound with a unique structure that includes a cyclohexyl group, a triazine ring, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .
Aplicaciones Científicas De Investigación
n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring may also interact with various biological pathways, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
Uniqueness
n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is unique due to its combination of a cyclohexyl group, a triazine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
30018-59-8 |
|---|---|
Fórmula molecular |
C9H14N4O4S |
Peso molecular |
274.30 g/mol |
Nombre IUPAC |
N-cyclohexyl-3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide |
InChI |
InChI=1S/C9H14N4O4S/c14-7-8(11-12-9(15)10-7)18(16,17)13-6-4-2-1-3-5-6/h6,13H,1-5H2,(H2,10,12,14,15) |
Clave InChI |
VCGPLFNCCMZIPR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)C2=NNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)

